molecular formula C9H11NO3 B077220 2,6-Dimethyl-4-nitroanisole CAS No. 14804-39-8

2,6-Dimethyl-4-nitroanisole

Cat. No.: B077220
CAS No.: 14804-39-8
M. Wt: 181.19 g/mol
InChI Key: HSDNHFOJTRMGER-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder with a melting point ranging from 87°C to 93°C . This compound is part of the nitrobenzene family and is characterized by the presence of a nitro group (-NO₂) and a methoxy group (-OCH₃) attached to a benzene ring.

Preparation Methods

The synthesis of 2,6-Dimethyl-4-nitroanisole can be achieved through various methods. One common synthetic route involves the nitration of 2,6-dimethylanisole using a mixture of nitric acid and sulfuric acid . The reaction conditions typically require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial production methods may involve the use of chlorobenzene, phenol, or anisole as starting materials. These methods often employ less harsh conditions and address environmental concerns by minimizing the generation of hazardous wastes .

Chemical Reactions Analysis

2,6-Dimethyl-4-nitroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, particularly with anilines.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-4-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems .

Comparison with Similar Compounds

2,6-Dimethyl-4-nitroanisole can be compared with other nitroanisole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDNHFOJTRMGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163873
Record name m-Xylene, 2-methoxy-5-nitro-
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-39-8
Record name 2-Methoxy-1,3-dimethyl-5-nitrobenzene
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Record name m-Xylene, 2-methoxy-5-nitro-
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Record name m-Xylene, 2-methoxy-5-nitro-
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Record name 14804-39-8
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Synthesis routes and methods I

Procedure details

In a manner analogous to the preparation of N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine, the reaction of 2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol), potassium carbonate (13 g, 0.1 mol) and iodomethane (2.5 mL, 50 mmol) gave 2,6-dimethyl-1-methoxy-4-nitrobenzene. Hydrogenation of 2,6-dimethyl-1-methoxy-4-nitrobenzene gave 3,5-dimethyl-4-methoxyaniline.
Name
N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-Dimethylanisole (2, 36 g, 260 mmol) was added dropwise over 0.5 h to stirred cold cone. nitric acid (200 mL) contained in round-bottom flask; stirring at room temperature was continued for 18 h. The mixture was poured onto crushed ice contained in a 1-L beaker. The resulting bright yellow solid was vacuum-filtered and dried. Recrystallization from ethanol-water gave 2,6-dimethyl-4-nitroanisole (3, 29 g, 62% yield) as a pale yellow solid, mp 90°-91° C. (lit.: Burton, G. W.; Joyce, A.; Ingold, K. U. Arch. Biochem. Biophys., 1982, 221, 281; 89°-91° C.).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 2,6-dimethylanisole compare to anisole in nitrosation reactions?

A2: Research indicates that 2,6-dimethylanisole exhibits a shallower rate-acidity profile compared to anisole in nitrosation reactions. [] This suggests that the presence of the two methyl groups on the aromatic ring in 2,6-dimethylanisole influences its reactivity towards nitrosation, likely due to steric and electronic effects.

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